molecular formula C14H15BrN8 B2739592 5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201395-71-1

5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2739592
CAS No.: 2201395-71-1
M. Wt: 375.234
InChI Key: FIPKODAIVWJZSI-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-2-amine core substituted with a bromine atom at position 5. The N-methyl group and a substituted azetidine moiety (bearing a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine group at position 6) complete its structure.

Properties

IUPAC Name

5-bromo-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN8/c1-9-18-19-12-3-4-13(20-23(9)12)22-7-11(8-22)21(2)14-16-5-10(15)6-17-14/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPKODAIVWJZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a novel compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple heterocycles, which can interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₃H₁₃BrN₈
  • Molecular Weight : 361.20 g/mol
  • CAS Number : 2199014-44-1
PropertyValue
Molecular FormulaC₁₃H₁₃BrN₈
Molecular Weight361.20 g/mol
CAS Number2199014-44-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the triazole and pyrimidine moieties suggests potential interactions with enzymes involved in cellular signaling pathways. Research indicates that compounds with similar structures exhibit inhibitory effects on kinases and bromodomains, which are critical in various disease processes including cancer and inflammation .

Antimicrobial Activity

Initial studies have shown that derivatives of triazole compounds can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may also possess anti-tubercular properties.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using human embryonic kidney (HEK293) cells. Preliminary results indicate that the compound exhibits low toxicity at therapeutic concentrations, which is crucial for its development as a drug candidate .

Inhibition of Kinase Activity

Given the structural characteristics of the compound, it is hypothesized to inhibit specific kinases involved in cancer progression. The selectivity and potency against various kinases can be assessed through in vitro assays measuring inhibition constants (IC50). For example, compounds with similar structures have shown sub-micromolar activity against key kinases involved in oncogenesis .

Case Studies and Research Findings

  • Anti-Tubercular Activity
    • A series of substituted compounds were synthesized and tested against Mycobacterium tuberculosis. Among them, five exhibited significant anti-tubercular activity with IC50 values between 1.35 to 2.18 μM . This highlights the potential application of similar compounds in treating resistant strains of tuberculosis.
  • Kinase Inhibition Studies
    • Research has shown that related triazolo derivatives can act as potent inhibitors of bromodomains such as BRD4 and BRD9. These bromodomains play a role in regulating gene expression linked to cancer cell proliferation . The specific interactions at the molecular level provide insights into how modifications to the structure can enhance activity.

Scientific Research Applications

The compound has been studied for its inhibitory effects on bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins. Bromodomains play critical roles in regulating gene expression and are implicated in various diseases, including cancer.

Inhibition of Bromodomains

Research indicates that substituted triazolo compounds, including derivatives similar to 5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine, exhibit potent inhibitory activity against bromodomains such as BRD4 and BRD9. These compounds have been identified as valuable starting points for the development of selective bromodomain inhibitors due to their ability to disrupt protein-protein interactions essential for oncogenic signaling pathways .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step processes that typically include the formation of the triazole ring and subsequent modifications to enhance biological activity. Structural variations can significantly impact the compound's efficacy and selectivity towards specific bromodomains.

Synthetic Pathways

The synthetic routes often utilize established methodologies such as Suzuki coupling or hydrazine-mediated reactions to construct the triazole scaffold . The choice of substituents on the triazole and pyrimidine rings can influence the overall pharmacological profile of the compound.

Therapeutic Applications

Given its mechanism of action as a bromodomain inhibitor, this compound has potential therapeutic applications in treating cancers where bromodomain-containing proteins are dysregulated.

Cancer Therapy

Studies have shown that targeting bromodomains can lead to decreased tumor growth in various cancer models. The inhibition of BRD4 has been linked to reduced expression of oncogenes such as MYC . Therefore, compounds like this compound may contribute to novel cancer therapies.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of similar compounds:

StudyCompoundTargetResult
Triazolo derivativesBRD4Potent inhibition observed with IC50 values in submicromolar range
Substituted benzamide derivativesMycobacterium tuberculosisSignificant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM

These findings demonstrate the versatility and potential applications of triazolo-based compounds in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : Pyrimidin-2-amine + triazolopyridazine.
  • Substituents : 5-Bromo, N-methyl, azetidin-3-yl group.
  • Key Attributes : Rigid azetidine ring, bromine for electronic modulation.
Compound 38 ()
  • Core : Imidazo[1,2-b]pyridazine.
  • Substituents : Pyridinyl amine, trans-cyclohexyl-pyrrolidinyl group.
  • Molecular Weight : 418 g/mol.
  • Key Attributes : Flexible cyclohexyl-pyrrolidine substituent; fluoropyridinyl group for polarity .
5-Bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-furamide ()
  • Core : Triazolopyridazine + furan-2-carboxamide.
  • Substituents : Phenyl-linked furan carboxamide.
  • Key Attributes : Furan oxygen enhances solubility; phenyl spacer for steric adjustment .
Table 1: Comparative Analysis
Compound Core Structure Substituents Molecular Weight (g/mol) Pharmacological Activity Synthesis Yield
Target Compound Pyrimidin-2-amine + triazolopyridazine 5-Bromo, N-methyl, azetidin-3-yl ~435 (calculated) Hypothesized kinase inhibition Not reported
Compound 38 Imidazo[1,2-b]pyridazine Pyridinyl amine, trans-cyclohexyl-pyrrolidinyl 418 Antimalarial (EC50 < 50 nM) 90%
Compound Triazolopyridazine + furanamide Phenyl-furan-2-carboxamide ~420 (estimated) Undisclosed Not reported
Key Findings:

Core Heterocycles :

  • The triazolopyridazine in the target compound and ’s analog may favor kinase binding via π-π interactions, whereas imidazopyridazine in Compound 38 is linked to antimalarial activity .
  • Pyrimidine vs. imidazopyridazine cores influence electronic profiles: pyrimidine’s electron-deficient nature may enhance electrophilic interactions.

Substituent Effects :

  • Bromine (Target) vs. Fluorine (Compound 38) : Bromine’s larger size and polarizability could improve hydrophobic binding but reduce solubility compared to fluorine.
  • Azetidine (Target) vs. Cyclohexyl (Compound 38) : Azetidine’s rigidity may reduce metabolic oxidation compared to flexible cyclohexyl groups, enhancing stability.

Research Implications

  • Target Selectivity : The azetidine-triazolopyridazine combination in the target compound may confer selectivity for kinases over off-target enzymes.
  • Drug-Likeness : Bromine increases lipophilicity (clogP ~3.5 estimated), which may improve membrane permeability but require formulation adjustments for solubility.
  • SAR Trends : Replacement of imidazopyridazine (Compound 38) with triazolopyridazine (Target) could shift activity from antiparasitic to anticancer targets.

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